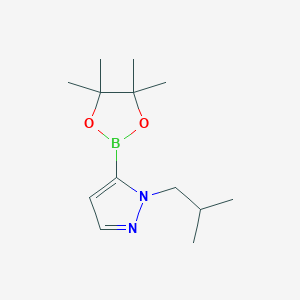

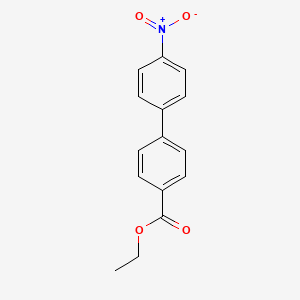

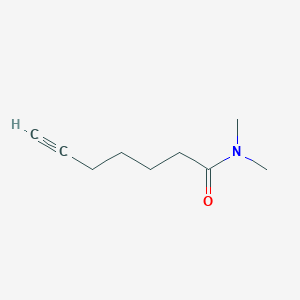

![molecular formula C18H12ClN3 B1354239 6-Chloro-2,3-diphenylimidazo[1,2-b]pyridazine CAS No. 873913-87-2](/img/structure/B1354239.png)

6-Chloro-2,3-diphenylimidazo[1,2-b]pyridazine

Vue d'ensemble

Description

6-Chloro-2,3-diphenylimidazo[1,2-b]pyridazine is a chemical compound with the molecular formula C18H12ClN3 . It is a type of heterocyclic compound, which are widely studied in drug molecules due to their good biological activity .

Synthesis Analysis

The synthesis of novel fused pyridazines, such as this compound, has been realized starting from 1,3-diketones involving a Diaza–Wittig reaction as a key step . A convenient strategy was elaborated to access versatile pyridazine derivatives allowing the variation of substituents at position 6 of the heterocyclic ring .Molecular Structure Analysis

The molecular structure of this compound was characterized by spectroscopic techniques . Its single crystal was confirmed using X-ray diffraction (XRD). The optimized molecular crystal structures were determined on the basis of density functional theory (DFT) calculations using B3LYP/6-311+G (2d,p) functional .Chemical Reactions Analysis

The first synthesis of novel fused pyridazines has been realized starting from 1,3-diketones involving a Diaza–Wittig reaction as a key step . Different methods of cyclization were carried out, leading to several hitherto unknown biheterocyclic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its molecular structure. The negatively charged region exists in the O1 atom on the carbonyl group, indicating that this region is more likely to provide electrons, and there may be a nucleophilic attack site .Applications De Recherche Scientifique

Synthesis and Derivatives

- A variety of imidazo[1,2-b]pyridazines, including those with substitutions similar to 6-Chloro-2,3-diphenylimidazo[1,2-b]pyridazine, have been synthesized. These compounds were prepared from relevant pyridazin-3-amines and arylglyoxals, followed by O-alkylation (Barlin, 1986).

- Direct intermolecular C-H arylation of 6-chloroimidazo[1,2-b]pyridazine has been achieved. This methodology allows for the synthesis of various (hetero)arylimidazo[1,2-b]pyridazines in good to excellent yields (Akkaoui et al., 2010).

Chemical Transformations

- In the hydrazinolysis of 6-chloro-3-(β-phthalimidoethoxy)-pyridazine, a rearrangement takes place, forming 6-chloro-3-(β-hydroxyethylamino)pyridazine. This showcases the chemical reactivity and potential transformations of compounds related to this compound (Ermolaeva et al., 1974).

Reactivity and Applications

- The reactivity of 2-substituted imidazo[1,2-b]pyridazines towards electrophilic substitutions has been studied. This work provides insights into the chemical behavior of compounds like this compound and their potential applications (Hervet et al., 2002).

Safety and Hazards

Orientations Futures

As part of ongoing scaffold-hopping work on an antikinetoplastid 3-nitroimidazo[1,2-a]pyridine scaffold, researchers explored 3-nitroimidazo[1,2-b]pyridazine as a potential new antikinetoplastid series . This suggests that 6-Chloro-2,3-diphenylimidazo[1,2-b]pyridazine and its derivatives could be further studied for their potential applications in drug development .

Mécanisme D'action

Target of Action

Imidazo[1,2-b]pyridazine derivatives, to which this compound belongs, have been found to exhibit a variety of biological activities and pharmacological properties . These include antifungal , anti-diabetes , antiparasitic , anti-inflammatory , anti-proliferative activity , and acetylcholinesterase inhibition . They can also act as novel ligands with high affinity for gamma-hydroxybutyric acid (GHB) binding sites .

Mode of Action

The negative potential region in the molecule, which is usually related to the lone pair of electronegative atoms, exists in the o1 atom on the carbonyl group . This region is more likely to provide electrons, indicating a potential site for nucleophilic attack .

Analyse Biochimique

Biochemical Properties

6-Chloro-2,3-diphenylimidazo[1,2-b]pyridazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, this compound can bind to certain proteins, altering their conformation and activity, which can have downstream effects on various biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is involved in cell proliferation and differentiation . By altering the activity of this pathway, this compound can impact cell growth and survival. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in various cellular processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is its ability to bind to specific biomolecules, such as enzymes and receptors, thereby modulating their activity. For instance, this compound can inhibit the activity of certain kinases, which are enzymes that play a critical role in signal transduction pathways . By inhibiting these kinases, this compound can disrupt signaling cascades, leading to altered cellular responses. Additionally, this compound can affect gene expression by binding to DNA or interacting with transcription factors, resulting in changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures . Long-term exposure to this compound can lead to cumulative effects on cellular processes, including alterations in cell growth, differentiation, and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in biochemical pathways and cellular processes. For example, high doses of this compound have been associated with toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of careful dosage optimization in preclinical studies to ensure the safety and efficacy of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . The metabolic flux and levels of metabolites can be influenced by the presence of this compound, affecting overall cellular metabolism. Additionally, this compound can modulate the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolic intermediates.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. The distribution of this compound within tissues can also be influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, it may be localized to the nucleus, where it can interact with DNA and transcription factors to regulate gene expression. Alternatively, it may be targeted to the mitochondria, where it can influence mitochondrial function and energy metabolism. The precise subcellular localization of this compound can determine its specific biological effects and interactions with other biomolecules.

Propriétés

IUPAC Name |

6-chloro-2,3-diphenylimidazo[1,2-b]pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12ClN3/c19-15-11-12-16-20-17(13-7-3-1-4-8-13)18(22(16)21-15)14-9-5-2-6-10-14/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOPARXSWYJDAQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N3C(=N2)C=CC(=N3)Cl)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20467777 | |

| Record name | 6-Chloro-2,3-diphenylimidazo[1,2-b]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20467777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

873913-87-2 | |

| Record name | 6-Chloro-2,3-diphenylimidazo[1,2-b]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20467777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide](/img/structure/B1354165.png)

![[(2R,3S,5R)-5-(6-Aminopurin-9-yl)-3-benzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B1354166.png)

![4-Chlorothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B1354171.png)